Propionaldehyde 2,4-Dinitrophenylhydrazone
Overview
Description
Propionaldehyde 2,4-dinitrophenylhydrazone is a derivative of 2,4-dinitrophenylhydrazine, which is commonly used for the qualitative and quantitative analysis of carbonyl compounds. The compound forms as a result of the reaction between propionaldehyde and 2,4-dinitrophenylhydrazine, and it is used in various analytical techniques to identify and measure aldehydes and ketones .
Synthesis Analysis
The synthesis of propionaldehyde 2,4-dinitrophenylhydrazone can be achieved through the reaction of propionaldehyde with 2,4-dinitrophenylhydrazine. This reaction is typically performed without the need for a solvent or a catalyst, as demonstrated in the preparation of aromatic 2,4-dinitrophenylhydrazones from corresponding aldehydes bearing electron-donating groups . The high-dilution method is also efficient for this synthesis, indicating that the reaction can proceed smoothly under mild conditions.
Molecular Structure Analysis
The molecular structure of propionaldehyde 2,4-dinitrophenylhydrazone is characterized by a planar conformation, which is stabilized by intramolecular hydrogen bonds. This planarity is a common feature among 2,4-dinitrophenylhydrazone derivatives, as observed in the crystal structures of related compounds . The presence of intramolecular hydrogen bonds and partial double-bond character in the hydrazone moiety contributes to the stability and planarity of the molecule.
Chemical Reactions Analysis
Propionaldehyde 2,4-dinitrophenylhydrazone can undergo isomerization, resulting in the formation of E- and Z-stereoisomers. This isomerization can be influenced by factors such as UV irradiation and the addition of acid, which can shift the equilibrium between the isomers . The spectral patterns of the Z-isomers differ from those of the E-isomers, with absorption maximum wavelengths shifted towards shorter wavelengths. The equilibrium Z/E isomer ratio can be altered by varying the conditions, such as the concentration of phosphoric acid or exposure to UV light .
Physical and Chemical Properties Analysis
The physical and chemical properties of propionaldehyde 2,4-dinitrophenylhydrazone are closely related to its molecular structure and the presence of nitro groups. The thermal decomposition of this compound has been studied using differential scanning calorimetry, revealing that it exhibits an autocatalytic decomposition mechanism, which is typical for compounds with nitro groups . The kinetic studies and thermal hazard predictions based on these properties are crucial for understanding the stability and reactivity of the compound under various conditions .
Scientific Research Applications
1. Measurement of Acid-Catalyzed Isomerization
Propionaldehyde 2,4-dinitrophenylhydrazone is used in studies for measuring acid-catalyzed isomerization of unsaturated aldehyde-2,4-dinitrophenylhydrazone derivatives. This process is essential for understanding analytical errors during sample preparation due to isomerization, a critical factor in high-performance liquid chromatography (HPLC) analysis (Uchiyama et al., 2004).
2. Separation and Quantitative Determination of Traces of Carbonyl Compounds
The compound plays a significant role in the separation and quantitative determination of traces of carbonyl compounds. It has been utilized to convert aldehydes and ketones to their 2,4-dinitrophenylhydrazones at room temperature, facilitating their separation by high-pressure liquid chromatography (Selim, 1977).
3. Chromatographic Adsorption
In chromatography, propionaldehyde 2,4-dinitrophenylhydrazone is crucial for adsorption studies. It aids in separating small amounts of low molecular weight carbonyl compounds, particularly in the study of unsaturated compounds by ozonization (Roberts & Green, 1946).
4. Identification of Carbonyl Compounds
This compound is also pivotal in the paper chromatographic resolution of aldehyde 2,4-dinitrophenylhydrazone mixtures, helping in the identification and separation of various aldehydes (Ronakinen, 1967).
5. Thermal Decomposition Studies
Propionaldehyde 2,4-dinitrophenylhydrazone is used in kinetic studies and thermal hazard predictions. This includes examining its thermal decomposition using differential scanning calorimetry, which is vital for understanding the thermodynamic properties and stability of such compounds (Pandele Cusu et al., 2020).
6. Analysis of Carbohydrates
In carbohydrate research, it is used to convert conjugated aldehydes in the products of periodate oxidation of glycosides into 2,4-dinitrophenylhydrazones, followed by high-performance liquid chromatography. This process is significant for elucidating the structures of carbohydrates (Honda & Kakehi, 1978).
7. Syn/anti Isomerization in Airborne Aldehydes and Ketones
It is significant in understanding the syn/anti isomerization of aldehydes and ketones in airborne samples. This reaction is frequently used for quantifying airborne carbonyl compounds, highlighting its importance in environmental monitoring (Binding et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-dinitro-N-[(E)-propylideneamino]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQHZOZOFGDSIN-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propanal, (2,4-dinitrophenyl)hydrazone | |
CAS RN |
725-00-8 | |
Record name | NSC2504 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2504 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propionaldehyde 2,4-Dinitrophenylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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